molecular formula C9H16O2 B14298128 3-(2-Methylbutyl)oxolan-2-one CAS No. 112936-65-9

3-(2-Methylbutyl)oxolan-2-one

Cat. No.: B14298128
CAS No.: 112936-65-9
M. Wt: 156.22 g/mol
InChI Key: DJRLACYUIUBYGC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylbutyl)oxolan-2-one typically involves the cyclization of hydroxy acids or the oxidation of diols. One common method is the acid-catalyzed cyclization of 4-hydroxy-2-methylpentanoic acid. The reaction conditions often include the use of strong acids like sulfuric acid or p-toluenesulfonic acid as catalysts, and the reaction is carried out under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through the oxidation of 2-methyl-1,4-butanediol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically conducted in a solvent like acetone or dichloromethane to ensure the complete conversion of the diol to the lactone .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylbutyl)oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methylbutyl)oxolan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methylbutyl)oxolan-2-one involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as an enzyme inhibitor or modulator, affecting the activity of specific enzymes involved in metabolic pathways. The lactone ring can interact with nucleophilic residues in proteins, leading to the inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylbutyl)oxolan-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methylbutyl group provides unique steric and electronic effects, making it a valuable compound in synthetic and medicinal chemistry .

Properties

CAS No.

112936-65-9

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3-(2-methylbutyl)oxolan-2-one

InChI

InChI=1S/C9H16O2/c1-3-7(2)6-8-4-5-11-9(8)10/h7-8H,3-6H2,1-2H3

InChI Key

DJRLACYUIUBYGC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1CCOC1=O

Origin of Product

United States

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